molecular formula C26H20N2O6S2 B11520562 3-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid

3-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-(thiophen-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11520562
M. Wt: 520.6 g/mol
InChI Key: SDIHIJLDQSRKDT-MOSHPQCFSA-N
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Description

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, a furan ring, and a benzoic acid moiety

Preparation Methods

The synthesis of 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the furan ring: This step involves the coupling of the thiazolopyrimidine intermediate with a furan derivative.

    Attachment of the benzoic acid moiety:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include other thiazolopyrimidine derivatives and compounds with similar structural motifs. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:

    Thiazolopyrimidine derivatives: Compounds with variations in the substituents on the thiazolopyrimidine core.

    Furan derivatives: Compounds with different functional groups attached to the furan ring.

    Benzoic acid derivatives: Compounds with modifications to the benzoic acid moiety.

The uniqueness of 3-(5-{[(2Z)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20N2O6S2

Molecular Weight

520.6 g/mol

IUPAC Name

3-[5-[(Z)-(6-ethoxycarbonyl-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C26H20N2O6S2/c1-3-33-25(32)21-14(2)27-26-28(22(21)19-8-5-11-35-19)23(29)20(36-26)13-17-9-10-18(34-17)15-6-4-7-16(12-15)24(30)31/h4-13,22H,3H2,1-2H3,(H,30,31)/b20-13-

InChI Key

SDIHIJLDQSRKDT-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)S2)C

Origin of Product

United States

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